![molecular formula C13H17NO5S B3022360 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid CAS No. 168890-58-2](/img/structure/B3022360.png)
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid
Overview
Description
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C13H17NO5S . It is a derivative of benzoic acid, which is widely used in the field of life sciences .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid consists of a benzoic acid core with a methoxy group (OCH3) and a piperidin-1-ylsulfonyl group attached to the benzene ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is 299.34 . Unfortunately, the data retrieved does not provide specific information about its physical and chemical properties such as melting point, boiling point, and solubility.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid, focusing on six unique fields:
Pharmaceutical Development
2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is being explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be a building block in the synthesis of various therapeutic agents. Researchers are investigating its role in the development of new drugs, particularly those targeting neurological and inflammatory conditions .
Chemical Synthesis
This compound is valuable in organic chemistry for the synthesis of more complex molecules. Its functional groups, such as the methoxy and sulfonyl groups, provide versatile sites for chemical reactions, making it a useful reagent in the synthesis of novel compounds for research and industrial applications .
Biological Studies
In biological research, 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is used to study enzyme interactions and protein binding. Its structure allows it to act as a probe in biochemical assays, helping scientists understand the mechanisms of enzyme activity and protein-ligand interactions .
Material Science
Researchers are exploring the use of this compound in the development of new materials. Its unique properties make it a candidate for creating polymers and other materials with specific characteristics, such as enhanced durability or specific electrical properties .
Agricultural Chemistry
In the field of agricultural chemistry, 2-Methoxy-5-(piperidin-1-ylsulfonyl)benzoic acid is being studied for its potential use in the synthesis of agrochemicals. These include herbicides, pesticides, and growth regulators that can improve crop yield and resistance to pests .
Environmental Science
This compound is also being investigated for its applications in environmental science. Its potential use in the development of sensors and detection systems for environmental monitoring is of particular interest. These systems can help detect pollutants and other hazardous substances in the environment .
properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-12-6-5-10(9-11(12)13(15)16)20(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNTIANQVMIOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586109 | |
Record name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168890-58-2 | |
Record name | 2-Methoxy-5-(piperidine-1-sulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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